molecular formula C7H5ClF2O B2536523 (2-Chloro-4,5-difluorophenyl)methanol CAS No. 288154-93-8

(2-Chloro-4,5-difluorophenyl)methanol

Cat. No. B2536523
CAS RN: 288154-93-8
M. Wt: 178.56
InChI Key: VPBQEWYEJDAYKP-UHFFFAOYSA-N
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Description

“(2-Chloro-4,5-difluorophenyl)methanol” is a chemical compound with the linear formula C7H5ClF2O . It has a molecular weight of 178.567 .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the reaction of 2-chloro-4,5-difluoro-benzoic acid methyl ester with lithium tetrahydroaluminate in tetrahydrofuran at room temperature for 4 hours . Another method involves the reaction of “(2-chloro-4,5-difluoro-phenyl)-methanol” with Dess-Martin periodane in dichloromethane at 20°C for 10 minutes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C7H5ClF2O . The exact 3D structure can be determined using advanced techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Methane Utilization via Methanotrophs

Methanotrophs are bacteria that can use methane as their sole carbon source, leading to the production of various valuable compounds including methanol, which is a key intermediate in many chemical synthesis processes. The research discusses methanotrophs' potential in generating single-cell protein, biopolymers, and other valuable products, indicating the breadth of biotechnological applications relevant to methanol and its derivatives (Strong, Xie, & Clarke, 2015).

Methanol as a Hydrogen Source

A comprehensive review on hydrogen production from methanol highlights methanol's role as a hydrogen carrier, showcasing how it can produce high-purity hydrogen through various reforming processes. This underscores methanol's importance in the energy sector, particularly in fuel cell technologies (García, Arriola, Chen, & de Luna, 2021).

Methanol in Fuel Cells

The direct methanol fuel cell (DMFC) technology is discussed in terms of its environmental and technological advantages, presenting methanol as a significant player in sustainable energy solutions. The review addresses challenges and advancements in DMFC, indicating ongoing research and development efforts to enhance methanol's efficacy as a renewable energy source (Joghee, Malik, Pylypenko, & O'Hayre, 2015).

Methanol in Chemical Synthesis

The synthesis of green methanol from CO2 and renewable H2 is explored, with metal-organic frameworks (MOFs) presented as promising catalysts for low-temperature applications. This highlights methanol's role in the chemical industry, particularly in developing sustainable processes for methanol production from greenhouse gases (Din, Usman, Khan, Helal, Alotaibi, Alharthi, & Centi, 2020).

Safety and Hazards

While specific safety data for “(2-Chloro-4,5-difluorophenyl)methanol” is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

(2-chloro-4,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBQEWYEJDAYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

288154-93-8
Record name (2-CHLORO-4,5-DIFLUOROPHENYL)METHANOL
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2-chloro-4,5-difluoro-benzoic acid methyl ester (119, 5.70 g, 0.0276 mol) in tetrahydrofuran (120.0 mL), 1.00 M of lithium tetrahydroaluminate in tetrahydrofuran (30.0 mL) was added slowly under an atmosphere of nitrogen. The reaction was stirred at room temperature for 4 hours, followed by adding sodium sulfate decahydrate. After 30 minutes, the reaction mixture was filtered, concentrated and purified with silica gel column chromatography eluting with 8% methanol in dichloromethane to give a white solid (120, 4.20 g, 85.2%).
Quantity
5.7 g
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120 mL
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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